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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrophenol

Cat. No.: B1583476

2-Chloro-4-fluoro-5-nitrophenol is a halogenated nitroaromatic compound of significant
interest to the pharmaceutical and agrochemical industries. Its trifunctionalized benzene ring,
featuring chloro, fluoro, and nitro groups, presents a versatile scaffold for the synthesis of more
complex molecules. Understanding its core physical and chemical properties is paramount for
researchers and process chemists seeking to optimize reaction conditions, ensure safety, and
predict its behavior in various chemical systems.

This technical guide provides a comprehensive overview of the essential physicochemical
characteristics of 2-Chloro-4-fluoro-5-nitrophenol, grounded in experimental data and
theoretical principles. It is designed to serve as a practical resource for scientists in drug
development and chemical research, offering not just data, but also the scientific rationale
behind the observed properties and the methodologies for their verification.

The molecular structure of 2-Chloro-4-fluoro-5-nitrophenol is presented below. The strategic
placement of electron-withdrawing groups (-Cl, -F, -NOz2) and a proton-donating hydroxyl group
(-OH) dictates its unique reactivity and physical attributes.

Caption: Molecular Structure of 2-Chloro-4-fluoro-5-nitrophenol.

Core Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure, including
intermolecular forces, molecular weight, and symmetry. The data for 2-Chloro-4-fluoro-5-
nitrophenol are summarized below.
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Property Value Source(s)
CAS Number 84478-75-1 [1]12]
Molecular Formula CeH3CIFNO3 [1][2]
Molecular Weight 191.54 g/mol [11[2]
Appearance Light orange to yellow/green 2]
powder or crystals

Melting Point 105-112 °C [1][2]
Boiling Point 298.7 £ 40.0 °C (Predicted) [1]
Density 1.7 +0.1 g/cm3 [3]
pKa 6.58 + 0.24 (Predicted) [1]
Solubility Soluble in Methanol [1]
Storage Inert atmosphere, room 2]

temperature or 2-8 °C

Scientific Discussion of Properties

e Melting Point: The relatively high melting point (105-112 °C) for a molecule of this size is

attributable to strong intermolecular forces. The hydroxyl group allows for hydrogen bonding,

while the highly polar nitro group and halogen substituents create significant dipole-dipole

interactions, leading to a stable crystal lattice that requires substantial energy to disrupt.

o Acidity (pKa): Phenol itself is a weak acid (pKa = 10).[4] The acidity of 2-Chloro-4-fluoro-5-
nitrophenol is significantly enhanced, as indicated by the predicted pKa of 6.58.[1] This

increase in acidity is a direct consequence of the three electron-withdrawing groups (-Cl, -F, -

NO2z) on the aromatic ring. These groups stabilize the resulting phenoxide anion through

inductive and/or resonance effects, making the hydroxyl proton more readily donated.[5] The

nitro group, being para to the hydroxyl group, is particularly effective at stabilizing the

negative charge via resonance, delocalizing it onto the oxygen atoms of the nitro group.[2][5]

» Solubility: Its solubility in polar organic solvents like methanol is expected due to the potential

for hydrogen bonding with the solvent via the hydroxyl group and dipole-dipole interactions.
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[1] Solubility in water is likely limited but enhanced in alkaline aqueous solutions due to the
formation of the more soluble phenoxide salt.

Spectroscopic & Analytical Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The
reported spectrum shows two distinct signals in the aromatic region and one for the hydroxyl
proton.

o 1H NMR (400 MHz, DMSO-ds): & 11.18 (s, 1H, -OH), 8.10 (d, J=10.4 Hz, 1H, Ar-H), 7.62
(d, J=7.2 Hz, 1H, Ar-H).[1]

o Interpretation: The downfield shift of the hydroxyl proton (11.18 ppm) is characteristic of a
phenolic proton in DMSO, often broadened and variable. The two aromatic protons appear
as doublets, consistent with their positions on the substituted ring. The specific coupling
constants (J values) reflect the interactions with neighboring atoms, in this case, the
fluorine atom.

e 13C NMR: While an experimental 13C NMR spectrum is not readily available in public
databases, the key features can be predicted based on established substituent effects.

o Prediction: Six unique signals are expected for the six aromatic carbons. The carbon atom
bonded to the hydroxyl group (C1) would appear significantly downfield (~150-160 ppm).
The carbon bonded to the nitro group (C5) would also be downfield. Carbons bonded to
halogens will show characteristic shifts and, importantly, the carbons near the fluorine
atom will exhibit C-F coupling, which is a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

e ESI-MS: m/z: 192.1 ((M+H]*).[1]
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« Interpretation: The electrospray ionization (ESI) mass spectrum shows a peak at m/z 192.1,
which corresponds to the protonated molecule [M+H]*. This confirms the molecular weight of
191.54 g/mol . The characteristic isotopic pattern of chlorine (a ~3:1 ratio for 3°Cl and 3’Cl
isotopes) would be expected for the molecular ion peak, providing further structural
confirmation.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not publicly available. However, the
expected characteristic absorption bands can be predicted based on its functional groups.

¢ Prediction:

o ~3200-3500 cm~? (broad): O-H stretching vibration from the hydroxyl group, broadened
due to hydrogen bonding.

o ~3000-3100 cm~*: Aromatic C-H stretching.

o ~1520-1560 cm~1 (asymmetric) & ~1340-1380 cm~1 (symmetric): Strong N-O stretching
vibrations from the nitro group. These are highly characteristic.

o ~1450-1600 cm~1: Aromatic C=C ring stretching vibrations.
o ~1200-1260 cm~1: C-O stretching of the phenol.

o ~1000-1250 cm~*: C-F stretching.

o ~700-850 cm~1: C-Cl stretching.

Key Experimental & Synthesis Protocols

Adherence to validated protocols is essential for reproducible results and ensuring the quality
of the material.

Synthesis Protocol via Hydrolysis

A high-yield synthesis has been reported starting from 2-Chloro-4-fluoro-5-nitrophenyl methyl
carbonate.[1] This method is efficient and proceeds through a simple hydrolysis reaction.
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Synthesis of 2-Chloro-4-fluoro-5-nitrophenol

Mix Reactants:
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
+ NaOH(aq)

Heat to Reflux
(4 hours)

Step 2
v

Hot Filtration
(Remove insoluble solids)

Step 3

v

Acidify Filtrate
(Dilute HCI to pH < 7)

'

Precipitation of Product

tep 4

(Collect Product by Filtration)

Step 5

Wash with Water

[Dry the Solid Product]

Final Product:
2-Chloro-4-fluoro-5-nitrophenol
(98% Yield)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Chloro-4-fluoro-5-nitrophenol.
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Step-by-Step Methodology:

e Reaction Setup: 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g, 0.48 mol) is
combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL).[1]

o Causality: Sodium hydroxide acts as the base to hydrolyze the carbonate ester, liberating
the phenoxide. An excess of NaOH ensures the reaction goes to completion.

Reflux: The mixture is heated to reflux and maintained for 4 hours.[1]

o Causality: The elevated temperature provides the necessary activation energy for the
hydrolysis reaction, significantly increasing the reaction rate.

Workup - Filtration & Acidification: Upon completion, any insoluble solids are removed by hot
filtration. The clear filtrate is then cooled and acidified with dilute hydrochloric acid until the
pH is less than 7.[1]

o Causality: Filtration removes any unreacted starting material or impurities. Acidification
protonates the soluble sodium phenoxide intermediate, causing the neutral, less soluble
phenol product to precipitate out of the agueous solution.

Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and
dried to yield the final product (90 g, 98% vyield).[1]

o Causality: Washing with water removes any residual salts (like NaCl) and acid. Drying
removes residual water to yield the pure, solid product.

Protocol for Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the
melting point (Tm) and enthalpy of fusion (AHm).[6]

Methodology based on ASTM D3418:[7]

o Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-fluoro-5-nitrophenol into a
standard aluminum DSC pan. Crimp the pan with a lid.
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o Trustworthiness: A small, accurately weighed sample ensures uniform heat transfer and
reproducible results.

 Instrument Setup: Place the sample pan in the DSC sample cell and an empty, sealed
reference pan in the reference cell.

o Causality: The differential measurement between the sample and an inert reference pan
allows for the precise detection of heat flow changes associated only with the sample's
thermal transitions.

e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 130 °C at a controlled rate of 10 °C/min under a
nitrogen purge (50 mL/min).

o Causality: A controlled heating rate ensures thermal equilibrium within the sample. The
inert nitrogen atmosphere prevents any oxidative degradation at elevated temperatures.

o Data Analysis: The melting point (Tm) is determined as the extrapolated onset temperature
of the endothermic melting peak on the resulting thermogram. The area under the peak is
integrated to calculate the heat of fusion (AHmM).

o Trustworthiness: The onset temperature is a more thermodynamically significant and
reproducible measure of the melting point than the peak temperature for pure crystalline
compounds.[8]

Applications & Relevance

2-Chloro-4-fluoro-5-nitrophenol is not an end-product but a crucial building block. Its
functional groups serve as handles for further chemical modification.

e Pharmaceutical Development: It is a key intermediate in the synthesis of various
pharmaceuticals, including anti-inflammatory and analgesic agents.[2] The nitro group can
be reduced to an amine, which is a common precursor for building more complex drug
scaffolds.
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e Agrochemicals: This compound is used in the formulation of herbicides and pesticides.[2]
The specific combination of substituents can be tailored to target biological pathways in
weeds or pests, enhancing agricultural productivity.

e Analytical and Environmental Chemistry: Due to its distinct structure, it can be used as a
reagent or standard in analytical methods and for monitoring environmental pollutants.[2]

Safety & Handling

As a nitroaromatic compound, 2-Chloro-4-fluoro-5-nitrophenol requires careful handling.

e GHS Hazard Classification:

[¢]

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[9]

[e]

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[9]

o

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[9]

o

Skin Irritation (Category 2) - H315: Causes skin irritation.[9]

[¢]

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[9]
e Handling Precautions:

o Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of
dust.[10]

o Wear appropriate personal protective equipment (PPE), including a lab coat, safety
goggles, and chemical-resistant gloves (e.qg., nitrile).[10]

o Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and
thoroughly with water.[11]

o

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

o Storage:
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o Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

o Keep away from strong oxidizing agents, strong acids, and strong bases.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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